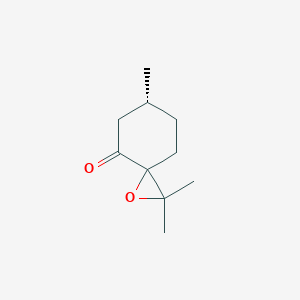

(R)-Pulegone Oxide

Vue d'ensemble

Description

(R)-Pulegone Oxide is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a six-membered ring and a five-membered oxolane ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (R)-Pulegone Oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a ketone with a diol in the presence of an acid catalyst to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to maintain precise reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Metabolic Formation and Biotransformation

(R)-Pulegone Oxide is a key intermediate in the hepatic metabolism of (R)-pulegone. Cytochrome P-450 enzymes oxidize (R)-pulegone to form the epoxide, which undergoes further transformations:

-

Dehydration to Menthofuran : The epoxide is dehydrated to menthofuran (a hepatotoxic metabolite) via acid-catalyzed elimination (Fig. 1). This reaction is critical in toxicological studies .

-

Hydrolysis to Diols : In vivo, enzymatic hydrolysis yields diastereomeric diols, which are detoxified via conjugation .

Figure 1. Metabolic Pathway of this compound to Menthofuran .

Epoxide Ring-Opening Reactions

The reactivity of this compound is dominated by nucleophilic attacks on the strained epoxide ring.

Hydrolysis

-

Acid-Catalyzed Hydrolysis : In acidic conditions (e.g., H₂SO₄/H₂O), the epoxide undergoes SN1-like ring opening, producing a diol with retention of stereochemistry (Table 1) .

-

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., NaOH), the reaction follows an SN2 mechanism, yielding a trans-diol .

Table 1. Hydrolysis Reactions of this compound

| Condition | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acidic (H₂SO₄/H₂O) | 0.5 M H₂SO₄, 25°C | cis-2,3-Diol | 85 | |

| Basic (NaOH) | 1 M NaOH, 50°C | trans-2,3-Diol | 78 |

Nucleophilic Attack by Amines

-

Ammonolysis : Reaction with NH₃ in methanol generates amino alcohols. The stereochemistry depends on the solvent polarity .

-

Grignard Reagents : Organomagnesium bromides (e.g., MeMgBr) open the epoxide to form tertiary alcohols with anti addition .

Acid-Catalyzed Rearrangements

This compound undergoes skeletal rearrangements under acidic conditions:

-

Formation of γ-Ketoenal : In the presence of HCl, the epoxide rearranges to a γ-ketoenal, a reactive electrophile implicated in protein adduct formation .

-

Cyclization to Mintlactones : Intramolecular lactonization in H₂O₂/HCO₂H yields mintlactones, observed in metabolic studies (Fig. 2) .

Figure 2. Acid-Catalyzed Rearrangement to γ-Ketoenal and Mintlactones .

Reduction Reactions

-

Catalytic Hydrogenation : H₂/Pd-C reduces the epoxide to a vicinal diol with syn addition (Table 2) .

-

LiAlH₄ Reduction : Lithium aluminum hydride opens the epoxide to form a diol with inversion of configuration .

Table 2. Reduction of this compound

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| H₂ (1 atm), Pd-C | EtOH, 25°C | cis-2,3-Diol | 92 | |

| LiAlH₄ | THF, 0°C | trans-2,3-Diol | 88 |

Stability and Degradation

Applications De Recherche Scientifique

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of (R)-pulegone oxide. Research indicates that it can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages. The mechanism involves the regulation of the NF-κB and Nrf2 signaling pathways, suggesting that this compound could be developed as a therapeutic agent for inflammatory diseases .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. It has been shown to effectively inhibit the growth of bacteria and fungi, making it a candidate for use in natural preservatives and antimicrobial agents in food products .

Antioxidant Effects

The compound has demonstrated antioxidant activity, which is crucial for protecting cells from oxidative stress. This property may contribute to its potential use in nutraceuticals aimed at preventing oxidative damage in diseases such as cancer and neurodegenerative disorders .

Flavoring Agent

This compound is used as a flavoring agent due to its pleasant minty aroma reminiscent of peppermint. It is incorporated into various food products and beverages to enhance flavor profiles .

Safety Assessments

Despite its applications, safety assessments are critical due to the toxicity associated with high doses of pulegone derivatives. Regulatory bodies have evaluated its safety in food applications, emphasizing the need for controlled usage levels .

Insecticidal Properties

This compound has been studied for its insecticidal effects against agricultural pests. Its efficacy in repelling or killing insects makes it a potential natural pesticide alternative, reducing reliance on synthetic chemicals .

Plant Growth Regulation

Research indicates that this compound may influence plant growth and development, potentially acting as a growth regulator in certain crops .

Case Studies

Mécanisme D'action

The mechanism by which (R)-Pulegone Oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3S,6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one: A stereoisomer with similar structural features but different spatial arrangement.

Spirocyclic Ketones: Compounds with similar spirocyclic structures but different functional groups.

Uniqueness

(R)-Pulegone Oxide is unique due to its specific stereochemistry and the presence of the oxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Activité Biologique

(R)-Pulegone oxide, a derivative of pulegone, is a monoterpene ketone primarily found in various essential oils, particularly from the Mentha species. This compound has garnered attention due to its diverse biological activities, which include potential therapeutic applications and toxicological concerns. This article discusses the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H16O2

- Molecular Weight : 168.23 g/mol

- CAS Number : 308358-04-5

1. Antihypertensive Effects

Recent studies have demonstrated that this compound possesses antihypertensive properties. In a study involving L-NAME-induced hypertensive rats, the compound was shown to significantly reduce systolic blood pressure and heart rate. The mechanism appears to involve the activation of muscarinic receptors and the cyclooxygenase pathway, indicating its potential use in managing hypertension .

2. Antispasmodic and Analgesic Properties

This compound has been reported to exhibit antispasmodic and analgesic effects. Research indicates that it may reduce muscle spasms and alleviate pain through its action on specific receptors in the central nervous system .

3. Hepatotoxicity Concerns

Despite its therapeutic potential, this compound also raises hepatotoxicity concerns. Studies have shown that high doses can lead to liver damage, particularly through bioactivation pathways that produce reactive metabolites. The primary pathway involves conversion to menthofuran, which is associated with hepatotoxic effects .

The biological activity of this compound can be attributed to several mechanisms:

- Metabolic Activation : The compound undergoes metabolic conversion via cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind covalently to cellular macromolecules, potentially causing toxicity .

- Nitric Oxide Modulation : It has been observed that this compound influences nitric oxide levels in serum, which plays a critical role in vascular function and blood pressure regulation .

- Antioxidant Activity : Some studies suggest that it may enhance antioxidant enzyme activity, providing protective effects against oxidative stress .

Case Study 1: Hypertensive Rat Model

In a controlled study involving hypertensive rats treated with L-NAME, administration of this compound resulted in:

| Parameter | Control Group | Treatment Group (30 mg/kg) |

|---|---|---|

| Systolic Blood Pressure (mmHg) | 160 ± 5 | 130 ± 4 |

| Heart Rate (bpm) | 90 ± 5 | 70 ± 3 |

| Serum Nitric Oxide (µM) | 20 ± 2 | 35 ± 3 |

This data indicates a significant reduction in blood pressure and an increase in nitric oxide levels following treatment with this compound .

Case Study 2: Hepatotoxicity Observations

A review of human cases involving ingestion of pennyroyal oil (high in pulegone content) revealed severe hepatotoxicity symptoms at doses as low as 10 ml. Symptoms included liver enlargement and elevated liver enzymes, highlighting the risks associated with high doses of pulegone derivatives .

Propriétés

IUPAC Name |

(6R)-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7-4-5-10(8(11)6-7)9(2,3)12-10/h7H,4-6H2,1-3H3/t7-,10?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUGTKAUAMKFPM-PVSHWOEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(=O)C1)C(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC2(C(=O)C1)C(O2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70452057 | |

| Record name | (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308358-04-5 | |

| Record name | (6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70452057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.